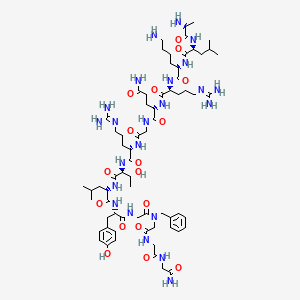
H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes alanine, leucine, lysine, arginine, glutamine, glycine, threonine, tyrosine, and a benzyl-protected glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, allowing for the efficient production of peptides in large quantities. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives, coupling reagents like DCC or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Peptides like “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on the cell surface, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets. The molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.
Comparison with Similar Compounds
Peptides similar to “H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-N(Bn)Gly-Gly-Gly-NH2” include other synthetic peptides with similar amino acid sequences. These peptides may differ in their specific amino acid composition or modifications, leading to differences in their biological activity and applications. Some similar compounds include:
Taspoglutide: A peptide with a sequence that includes modifications for increased stability and activity.
Semaglutide: A peptide used in the treatment of diabetes, with a sequence designed for prolonged action.
Each of these peptides has unique properties that make them suitable for specific applications in research and medicine.
Properties
Molecular Formula |
C68H111N23O17 |
|---|---|
Molecular Weight |
1522.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78)/t39-,40+,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1 |
InChI Key |
VRKPPIPKNYFMND-RQBSSZLCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















